molecular formula C10H20O2 B8405550 9-methoxynonanal

9-methoxynonanal

Cat. No. B8405550
M. Wt: 172.26 g/mol
InChI Key: MXBRUXICXRNFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08748460B2

Procedure details

a 50-mL, one-necked, round-bottom flask equipped with a magnetic stirrer and stir bar was charged with 9-methoxy-nonanol (1.0 g, 5.9 mmol), dichloromethane (10 mL), molecular sieves (1.0 g, 3 A), sodium acetate (0.1 g) at room temperature. The reaction mixture was stirred at room temperature under nitrogen for 5 minutes. The reaction mixture was charged with pyridinium dichromate (4.7 g, 12.5 mmol) and stirred overnight. The progress of reaction was monitored by TLC (Note 1). After completion of the reaction, the reaction mixture was filtered through a bed of silica gel (˜15 g). The filtrate was evaporated in vacuo to obtain a crude compound. This was purified by column chromatography using silica gel column (250-400 mesh, 40 g). A solvent gradient of ethyl acetate in hexane (10-50%) was used to elute the product from the column. All fractions containing the desired pure product were combined and concentrated in vacuo to give pure 9-methoxy-nonanal (lot D-1027-156, 553 mg, 54.4%). Completion of the reaction was monitored by thin layer chromatography (TLC) using a thin layer silica gel plate; eluent: 60% ethyl acetate in hexanes.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Yield
54.4%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12].C([O-])(=O)C.[Na+].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>ClCCl>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[O:12] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COCCCCCCCCCO
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a 50-mL, one-necked, round-bottom flask equipped with a magnetic stirrer
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature under nitrogen for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The progress of reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a bed of silica gel (˜15 g)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a crude compound
CUSTOM
Type
CUSTOM
Details
This was purified by column chromatography
WASH
Type
WASH
Details
to elute the product from the column
ADDITION
Type
ADDITION
Details
All fractions containing the desired pure product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COCCCCCCCCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 553 mg
YIELD: PERCENTYIELD 54.4%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.